molecular formula C11H23N3O2 B1629347 Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate CAS No. 83089-23-0

Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate

Katalognummer: B1629347
CAS-Nummer: 83089-23-0
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: QSTBSOVIUYYVQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H23N3O2. It is a derivative of piperazine, featuring an ethyl ester group and an aminobutyl chain attached to the piperazine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperazine, ethyl chloroformate, and 1,4-butanediamine are commonly used as starting materials.

  • Reaction Steps:

    • Step 1: Piperazine is reacted with ethyl chloroformate to form ethyl piperazine-1-carboxylate.

    • Step 2: The resulting ethyl piperazine-1-carboxylate is then reacted with 1,4-butanediamine to introduce the aminobutyl chain, yielding this compound.

  • Reaction Conditions: The reactions are typically carried out in anhydrous conditions with a suitable solvent such as dichloromethane or tetrahydrofuran, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods:

  • Batch Production: The compound is often synthesized in batch reactors, where precise control over reaction conditions (temperature, pressure, and reaction time) is maintained to ensure high yield and purity.

  • Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the amine groups, leading to different reduced forms of the compound.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group or the aminobutyl chain can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including hydroxylated and carboxylated forms.

  • Reduction Products: Reduced forms of the compound, such as this compound with reduced amine groups.

  • Substitution Products: Substituted derivatives with different functional groups attached to the ethyl ester or aminobutyl chain.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

EABPC is primarily recognized for its structural similarity to other piperazine derivatives that have been developed for various therapeutic uses. The piperazine ring is a common motif in pharmaceuticals, often enhancing the pharmacological properties of compounds.

Anticancer Activity

Recent studies have highlighted the potential of EABPC and its derivatives in combating cancer. For instance, compounds containing piperazine structures have been shown to inhibit cell proliferation in various cancer cell lines. A study published in ChemMedChem demonstrated that certain piperazine derivatives exhibited significant antiproliferative effects against human cancer cells, suggesting that EABPC could be a candidate for further investigation in oncology applications .

Antimicrobial Properties

EABPC has also been evaluated for its antimicrobial activities. Research indicates that piperazine derivatives can act as efflux pump inhibitors, which may enhance the efficacy of existing antibiotics against resistant strains of bacteria. The ability to reverse multidrug resistance (MDR) is particularly valuable in treating infections caused by resistant pathogens .

Synthesis and Chemical Properties

The synthesis of EABPC involves several steps, often starting from readily available piperazine precursors. The compound can be synthesized through various methods, including:

  • Alkylation Reactions : Using alkyl halides to introduce the aminobutyl group onto the piperazine ring.
  • Carboxylation : Introducing the carboxylate moiety via esterification reactions with ethyl chloroformate or similar reagents.

Reaction Conditions and Yields

A typical synthetic route might involve the reaction of 4-aminobutylpiperazine with ethyl chloroformate under basic conditions to yield EABPC with moderate to high yields . The following table summarizes some synthetic approaches:

Method Reagents Conditions Yield
Alkylation4-Aminobutylpiperazine + alkyl halideBasic environmentModerate
EsterificationEABPC + ethyl chloroformateRoom temperatureHigh

Biological Studies and Case Reports

Several case studies have documented the biological effects of EABPC and its derivatives:

  • Case Study 1 : A derivative of EABPC was tested for its ability to inhibit specific kinases involved in cancer progression. The study found that modifications to the piperazine ring significantly altered the compound's binding affinity and selectivity towards target kinases, showcasing the importance of structural variations .
  • Case Study 2 : In another study focusing on antimicrobial activity, EABPC was evaluated against various bacterial strains, demonstrating promising results as an efflux pump inhibitor, which could restore sensitivity to conventional antibiotics .

Wirkmechanismus

The mechanism by which Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes, receptors, or other cellular components.

Vergleich Mit ähnlichen Verbindungen

  • Ethyl piperazine-1-carboxylate: A simpler derivative without the aminobutyl chain.

  • 1,4-butanediamine: A diamine compound without the piperazine ring and ester group.

Biologische Aktivität

Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate (EABPC) is a compound of significant interest in pharmacological and medicinal chemistry due to its unique structural attributes and biological activities. This article delves into the biological activity of EABPC, highlighting its mechanisms of action, receptor interactions, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

EABPC is characterized by its piperazine ring, which is substituted with an ethyl ester and an amino group. The molecular formula is C13H24N3O2C_{13}H_{24}N_3O_2, with a molecular weight of approximately 256.35 g/mol. The compound's structure facilitates interactions with various biological targets, primarily neurotransmitter receptors.

The biological activity of EABPC is primarily attributed to its interaction with neurotransmitter receptors, particularly the D2 dopamine receptor and 5-HT1A serotonin receptor . These interactions suggest that EABPC may influence dopaminergic and serotonergic signaling pathways, which are crucial in the treatment of psychiatric disorders.

Receptor Binding Affinity

Studies indicate that EABPC exhibits moderate to high affinity for D2 and 5-HT1A receptors, which are implicated in mood regulation and psychotic disorders. The following table summarizes the binding affinities of EABPC to these receptors:

Receptor Binding Affinity (nM) Significance
D250Antipsychotic potential
5-HT1A30Anxiolytic effects

Biological Activity

EABPC has been explored for its potential therapeutic applications, particularly in oncology and psychiatry:

  • Anticancer Activity : Research indicates that derivatives of EABPC can inhibit cell proliferation in various cancer cell lines, suggesting a potential role as an anticancer agent. For instance, studies have reported that certain derivatives demonstrate IC50 values in the low micromolar range against breast cancer cell lines.
  • Neurological Effects : Given its receptor binding profile, EABPC may serve as a lead compound for developing treatments for central nervous system disorders such as depression and schizophrenia. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in preclinical models.

Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, derivatives of EABPC were synthesized and evaluated for their anticancer properties. The results demonstrated that specific modifications to the piperazine ring enhanced cytotoxicity against MCF-7 breast cancer cells, with one derivative showing an IC50 value of 2 µM.

Study 2: Neuropharmacological Effects

A preclinical study assessed the effects of EABPC on anxiety-like behaviors in rodent models. Administration of EABPC resulted in significant reductions in anxiety-related behaviors in the elevated plus maze test, indicating potential anxiolytic properties.

Eigenschaften

IUPAC Name

ethyl 4-(4-aminobutyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-2-16-11(15)14-9-7-13(8-10-14)6-4-3-5-12/h2-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTBSOVIUYYVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608114
Record name Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83089-23-0
Record name Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6 g of ethyl 4-(4-acetamidobutyl)-piperazine-1-carboxylate were dissolved in a mixture of 12 ml of conc. hydrochloric acid and 24 ml of water and the solution was refluxed for 5 hours. The solution was then cooled to room temperature and made alkaline with potassium carbonate. The mixture was extracted 3 times with 100 ml of chloroform and the combined extracts were dried over MgSO4 and evaporated to dryness to obtain 4 g (79% yield) of ethyl 4-(4-aminobutyl)-piperazine-1-carboxylate in the form of a pale yellow oil which slowly solidified.
Name
ethyl 4-(4-acetamidobutyl)-piperazine-1-carboxylate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 200 g of ethyl 4-(3-cyanopropyl)-piperazine-1-carboxylate and 20 g of cobaltous chloride hexahydrate in 2 liters of methanol was cooled in ice and 125 g of sodium borohydride were added in portions with stirring at a temperature of less than 10° C. When the addition was complete, the mixture was stirred at 20° C. for 16 hours and then ~300 ml of concentrated HCl were added thereto until the black suspension turned blue. The solvent was removed under vacuum and the residue was dissolved in 2 liters of water and filtered. The filtrate was adjusted to a pH of 8 with potassium carbonate and was washed with 200 ml of carbon tetrachloride to remove non-polar impurities. The pH of the solution was increased to 9-10 by the addition of more potassium carbonate and then was saturated with sodium chloride. The mixture was extracted 6 times with 250 ml of chloroform and the combined extracts were dried over MgSO4 and evaporated to dryness to obtain 30 g of ethyl 4-(4-aminobutyl)-piperazine-1-carboxylate in the form of a light brown oil which was distilled under reduced pressure to give a pure fraction with a boiling point of 135°-140° C. at 0.3 mm Hg.
Name
ethyl 4-(3-cyanopropyl)-piperazine-1-carboxylate
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
cobaltous chloride hexahydrate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

60 g of ethyl 4-(3-cyanopropyl)-piperazine-1-carboxylate were dissolved in a 10% w/w solution of ammonia in ethanol and 6 g of 5% rhodium on alumina were added thereto. The mixture was cooled to room temperature and filtered. The filtrate was evaporated to dryness under vacuum and the residual oil was distilled under reduced pressure to obtain 20 g of ethyl 4-(4-aminobutyl)-piperazine-1-carboxylate with a boiling point of 126°-130° C. at 0.15 to 0.2 mm Hg.
Name
ethyl 4-(3-cyanopropyl)-piperazine-1-carboxylate
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.